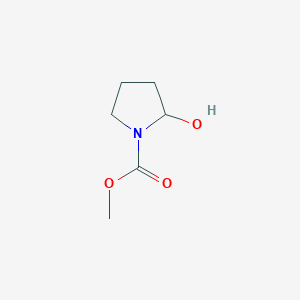

Methyl 2-hydroxypyrrolidine-1-carboxylate

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern organic and medicinal chemistry. nih.govfrontiersin.org Its prevalence is a testament to its unique structural and chemical properties. The non-planar, puckered nature of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space, a desirable trait in the design of molecules intended to interact with complex biological targets like proteins and enzymes. nih.govresearchgate.netnih.gov This three-dimensional coverage is a significant advantage over flat, aromatic systems. nih.gov

The pyrrolidine scaffold is a "privileged scaffold," appearing in numerous natural products, particularly alkaloids, and a significant number of pharmaceuticals approved by the United States Food and Drug Administration (FDA). nih.govfrontiersin.org Its incorporation into a molecule can substantially influence pharmacokinetic properties, including binding affinity, metabolic stability, and bioavailability. nbinno.com Furthermore, the presence of up to four stereogenic carbon atoms allows for a high degree of stereochemical diversity, which is crucial for achieving specificity in biological systems. nih.govnih.gov Beyond their role in drug discovery, pyrrolidine derivatives are widely employed as organocatalysts, chiral auxiliaries, and ligands for transition metals in asymmetric synthesis. nih.gov

| Bioactive Molecule Example | Scaffold Type | Noted Biological Relevance |

| Nicotine | Pyrrolidine Alkaloid | Antioxidant, anti-inflammatory properties. nih.gov |

| Scalusamides A | Pyrrolidine Alkaloid | Antimicrobial, antifungal properties. nih.gov |

| (R)-bgugaine | Pyrrolidine Alkaloid | Antimicrobial, antifungal properties. nih.gov |

| 1,4-dideoxy-1,4-imino-d-ribitol | Polyhydroxylated Pyrrolidine | Anticancer properties. nih.gov |

| Aegyptolidine A | Polyhydroxylated Pyrrolidine | Anticancer properties. nih.gov |

Overview of Functionalized N-Protected Pyrrolidine Derivatives

Given the nucleophilicity and basicity of the secondary amine in the pyrrolidine ring, the nitrogen atom (N-1) is a common site for substitution. Data indicates that 92% of all FDA-approved drugs containing a pyrrolidine moiety are substituted at this position. nih.gov In multi-step syntheses, it is often necessary to temporarily "protect" this nitrogen to prevent it from undergoing unwanted reactions. This is achieved by introducing an N-protecting group, which can be removed later in the synthetic sequence.

N-carboxylation, the attachment of a carboxylate-containing group (like a carbamate), is a widely used protection strategy. These protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), modulate the reactivity of the nitrogen atom. Functionalized N-protected pyrrolidines serve as commercially valuable intermediates for the synthesis of a diverse range of bioactive molecules. nih.gov The development of synthetic methods, such as 1,3-dipolar cycloaddition or aminocyclization, allows for the construction of the pyrrolidine ring with various functional groups already in place. nih.govresearchgate.net These functional groups provide handles for further molecular elaboration, making N-protected pyrrolidines indispensable building blocks in drug discovery and development. nbinno.comnih.gov

| Common N-Protecting Group | Abbreviation | Type |

| tert-Butoxycarbonyl | Boc | Carbamate (B1207046) |

| Benzyloxycarbonyl | Cbz or Z | Carbamate |

| Fluorenylmethyloxycarbonyl | Fmoc | Carbamate |

| Acetyl | Ac | Amide |

| Benzyl (B1604629) | Bn | Amine |

Specific Context of Hydroxypyrrolidine-1-carboxylate Architectures

Within the broader class of functionalized pyrrolidines, hydroxypyrrolidine-1-carboxylate architectures hold specific importance. The subject of this article, Methyl 2-hydroxypyrrolidine-1-carboxylate , is a prime example of this structural motif. This architecture combines the features of a protected nitrogen with a strategically placed hydroxyl group, creating a bifunctional scaffold of significant synthetic utility.

The N-carboxylate group, in this case a methyl carbamate, serves several functions: it protects the nitrogen, reduces its basicity, and can influence the stereochemical outcome of reactions at adjacent positions. The hydroxyl group provides a reactive site for a variety of subsequent chemical transformations, including oxidation, etherification, esterification, or substitution. For instance, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution, thereby introducing other functionalities like halogens or azides. google.comed.ac.uk This strategy is fundamental in the synthesis of more complex molecules, including various pharmaceutical intermediates. smolecule.comgoogle.com The combination of these two functional groups in a chiral framework makes hydroxypyrrolidine-1-carboxylates, such as the methyl 2-hydroxy variant, powerful intermediates for constructing stereochemically complex and biologically active target molecules.

Properties

IUPAC Name |

methyl 2-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)7-4-2-3-5(7)8/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAOGLZIEUYIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801211127 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86953-80-2 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86953-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801211127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Hydroxypyrrolidine 1 Carboxylate

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction and functionalization of the pyrrolidine ring are central to the synthesis of the target molecule. Strategies can be broadly categorized into those that build the heterocyclic ring from acyclic precursors and those that modify an existing pyrrolidine or proline framework. Key transformations include cyclization reactions to form the five-membered ring, methods to install the hydroxyl group at the C-2 position, and finally, the esterification of the ring nitrogen to yield the methyl carbamate (B1207046) moiety.

The 2-hydroxypyrrolidine unit, a cyclic hemiaminal, is a key intermediate. Its synthesis can be achieved through various pathways, including direct cyclization methods or the reduction of corresponding lactams.

One-pot reactions offer an efficient route to complex molecules by minimizing intermediate purification steps, thereby saving time and resources. rsc.org A notable one-pot approach for synthesizing N-substituted 2-hydroxypyrrolidine derivatives involves the reaction of various 2-amino-thiadiazoles or thiazoles with 2,3-dihydrofuran. acgpubs.org This reaction proceeds under mild conditions, catalyzed by Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), to transform the exocyclic amino group into the 2-hydroxypyrrolidine ring system in good to excellent yields. acgpubs.org This domino reaction is believed to proceed through the formation of a Schiff base intermediate, followed by cyclization to furnish the final product. acgpubs.org

The generality of this method has been demonstrated with various heterocyclic amines, providing a straightforward pathway to medicinally relevant 2-hydroxypyrrolidine structures. acgpubs.org

| Entry | Heterocyclic Amine Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | 1-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ol | 92% |

| 2 | 5-Ethyl-1,3,4-thiadiazol-2-amine | 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ol | 90% |

| 3 | 5-Methyl-1,3,4-thiadiazol-2-amine | 1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ol | 88% |

| 4 | 1,3,4-Thiadiazol-2-amine | 1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-2-ol | 85% |

| 5 | 1,3-Thiazol-2-amine | 1-(Thiazol-2-yl)pyrrolidin-2-ol | 82% |

A variety of ring-closing reactions are employed to construct the pyrrolidine skeleton from suitably functionalized acyclic precursors. These methods offer a high degree of control over the substitution pattern and stereochemistry of the resulting heterocycle.

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction, often utilizing ruthenium-based catalysts like the Grubbs catalysts, has been effectively used to synthesize pyrrolidine derivatives. nih.govorganic-chemistry.orgdrughunter.com Specifically, ring-closing enyne metathesis (RCEM) of substrates containing both an alkene and an alkyne tethered to a nitrogen atom can produce diene-substituted pyrrolidines under mild conditions. nih.govorganic-chemistry.org This method is noted for its high atom economy and functional group tolerance. organic-chemistry.org

Intramolecular Hydroamination: The direct addition of an N-H bond across a carbon-carbon double bond within the same molecule is a highly atom-economical method for forming pyrrolidines. nih.govresearchgate.net This transformation can be catalyzed by various metals or Brønsted acids. nih.govchemrxiv.org A redox-enabled strategy provides a catalyst-free alternative, involving the in situ oxidation of an amine to a hydroxylamine, which then undergoes a Cope-type hydroamination, followed by reduction of the resulting N-oxide. nih.govresearchgate.net This one-pot, sequential process is tolerant of numerous functional groups. nih.gov

Radical Cyclization: N-centered radical additions onto alkenes represent another effective strategy for pyrrolidine synthesis. nih.gov These reactions can be initiated under various conditions and are often used to create complex, substituted pyrrolidine rings.

Tandem and Cascade Reactions: Gold-catalyzed tandem reactions, such as an intramolecular alkyne hydroamination followed by an iminium formation and reduction, can stereodivergently produce 2,5-disubstituted pyrrolidines. rsc.org Similarly, acid-catalyzed cascade reactions of 4-aminobutanal (B194337) derivatives with aromatic nucleophiles provide a versatile one-pot route to 2-arylpyrrolidines. researchgate.net

The introduction of the hydroxyl group at the C-2 position is a critical step. This functionality is often installed by the reduction of a carbonyl group at the C-2 position of the pyrrolidine ring.

A common and direct method to obtain a 2-hydroxypyrrolidine is through the partial reduction of a corresponding lactam (a pyrrolidin-2-one). For the synthesis of the target molecule, this would involve the reduction of Methyl 2-oxopyrrolidine-1-carboxylate. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride can be used, with careful control of stoichiometry and reaction conditions required to prevent over-reduction to the corresponding 2-pyrrolidinemethanol. The reduction of lactams with sodium borohydride is a known route to 2-hydroxypyrrolidines. acgpubs.org

Alternatively, the synthesis can start from chiral precursors like L-proline or its derivatives, which are readily available. nih.govresearchgate.net A typical sequence involves the N-protection of L-proline, often with a tert-butoxycarbonyl (Boc) group, to give N-Boc-L-proline. rsc.orgchemicalbook.com The carboxylic acid of N-Boc-L-proline can then be reduced. A full reduction using strong reducing agents like borane (B79455) dimethyl sulfide (B99878) complex or lithium aluminum hydride yields N-Boc-L-prolinol, which is a 2-(hydroxymethyl)pyrrolidine. sigmaaldrich.comnih.gov To achieve the desired 2-hydroxypyrrolidine, a more controlled partial reduction of an activated carboxyl group, such as an ester or an acid chloride, is necessary. For example, the reduction of N-protected proline esters can, under carefully controlled conditions, yield the corresponding cyclic hemiaminal.

The final key structural feature of the target compound is the methyl carbamate group at the N-1 position. This is typically formed by creating a carbamoyl (B1232498) linkage with the pyrrolidine ring nitrogen.

The formation of a carbamate on the secondary amine of the pyrrolidine ring is a well-established transformation. The most direct method involves the reaction of the N-H bond of the 2-hydroxypyrrolidine intermediate with an appropriate acylating agent. nih.gov For the synthesis of Methyl 2-hydroxypyrrolidine-1-carboxylate, methyl chloroformate is the reagent of choice. researchgate.net

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the N-methoxycarbonyl bond.

| Reagent | Product Group | Typical Conditions |

|---|---|---|

| Methyl Chloroformate (ClCO₂Me) | Methyl Carbamate | Inert solvent (e.g., CH₂Cl₂), base (e.g., Et₃N), 0 °C to RT |

| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | tert-Butyl Carbamate (Boc) | Inert solvent (e.g., CH₂Cl₂), base (e.g., Et₃N), RT rsc.org |

| Benzyl (B1604629) Chloroformate (CbzCl) | Benzyl Carbamate (Cbz) | Inert solvent (e.g., CH₂Cl₂), base (e.g., NaHCO₃), 0 °C to RT |

| Isocyanates (R-N=C=O) | N-Substituted Carbamate | Inert solvent (e.g., Chloroform), optional catalyst (e.g., DMAP) |

Esterification for the N-1 Carboxylate Moiety

Methyl Esterification Procedures

The synthesis of this compound often involves the esterification of the corresponding carboxylic acid precursor, such as N-protected 2-hydroxypyrrolidine-2-carboxylic acid. This transformation is a fundamental step to yield the final methyl ester. Various methods have been established to achieve this, primarily by reacting the carboxylic acid with methanol (B129727) under acidic conditions. smolecule.comnih.gov

One common approach is the Fischer esterification, which involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid. For instance, sulfuric acid or thionyl chloride in methanol are effective reagents for this purpose. nih.govchemicalbook.com The reaction with thionyl chloride first converts the carboxylic acid to an acyl chloride, which then readily reacts with methanol. Another effective, though more hazardous, method is the use of diazomethane, which provides a quantitative yield of the methyl ester. nih.gov

Table 1: Comparison of Methyl Esterification Methods

| Reagent/Method | Conditions | Typical Yield | Notes |

|---|---|---|---|

| Thionyl chloride in Methanol | Reaction with SOCI₂ followed by addition of MeOH | Good to High | Involves an acyl chloride intermediate. nih.gov |

| Sulfuric Acid in Methanol | Reflux in MeOH with catalytic H₂SO₄ | Good | Standard Fischer esterification conditions. chemicalbook.com |

Stereoselective Synthesis of Enantiopure this compound

Achieving the synthesis of a single enantiomer of this compound is paramount for its use as a chiral building block. Chemists employ several stereoselective strategies to control the three-dimensional arrangement of atoms, including chiral pool synthesis, asymmetric catalysis, and diastereoselective methods.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral pyrrolidines, amino acids are a common choice. Proline and its derivatives, such as (2S,4R)-4-hydroxyproline, are frequently used precursors. smolecule.com For example, a synthetic route can begin with the protection of the nitrogen atom of 4-hydroxyproline, followed by chemical modifications of the carboxylic acid and hydroxyl groups to build the target molecule. smolecule.comed.ac.uk

Similarly, other naturally occurring chiral molecules like (R)- or (S)-prolinol, which are reduction products of proline, serve as effective starting points. google.com Aspartic acid is another amino acid that has been successfully used as a chiral precursor for constructing 3-pyrrolidinylisoxazoles, demonstrating its utility in forming substituted pyrrolidine rings. nih.gov This approach leverages the inherent stereochemistry of the starting material to produce an enantiomerically pure final product.

Table 2: Common Starting Materials in Chiral Pool Synthesis

| Chiral Precursor | Source | Resulting Pyrrolidine Stereochemistry | Reference |

|---|---|---|---|

| (2S,4R)-4-Hydroxyproline | Amino Acid | (2S,4R) | smolecule.com |

| (S)-Prolinol | Amino Acid Derivative | (S) | google.com |

| (R)-Prolinol | Amino Acid Derivative | (R) | google.com |

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction to preferentially form one enantiomer over the other. In the context of pyrrolidine synthesis, this can involve reactions like catalytic hydrogenation of pyrrole (B145914) precursors. acs.org For example, the hydrogenation of highly substituted pyrroles using rhodium catalysts can produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. acs.org While developing a broadly applicable asymmetric version of this hydrogenation has been challenging, the principle remains a key area of research. acs.org

Another strategy is the use of organocatalysts. Organocatalytic enantioselective Michael additions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are structurally related to the target compound. rsc.org These methods demonstrate the power of chiral small molecules to induce stereoselectivity in the formation of the pyrrolidine ring system.

Diastereoselective Approaches (e.g., use of chiral auxiliaries)

Diastereoselective synthesis often involves the temporary attachment of a chiral auxiliary to a non-chiral substrate. sigmaaldrich.com This auxiliary directs subsequent reactions to occur from a specific face of the molecule, thereby controlling the formation of new stereocenters. After the desired stereochemistry is set, the auxiliary is removed. sigmaaldrich.com

A well-known example is the use of Evans oxazolidinone auxiliaries. williams.edu The substrate is first acylated with the chiral auxiliary. The resulting imide can be deprotonated to form a rigid, chelated enolate. Subsequent alkylation occurs preferentially from the face opposite the auxiliary's bulky substituent, leading to high diastereoselectivity. williams.edu The auxiliary is then cleaved, often hydrolytically, to yield the enantiomerically enriched product and recover the auxiliary. williams.edu Another advanced diastereoselective method is the copper-promoted intramolecular aminooxygenation of alkenes, which can produce 2,5-cis-pyrrolidines with high selectivity. nih.gov

Protecting Group Chemistry in this compound Synthesis

The synthesis of complex molecules like this compound requires the use of protecting groups to mask reactive functional groups, preventing them from participating in unwanted side reactions. The nitrogen atom of the pyrrolidine ring is particularly reactive and is almost always protected during synthetic sequences.

N-Carbamate Protection Strategies

Carbamates are one of the most common and effective classes of protecting groups for the pyrrolidine nitrogen. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its ease of removal under moderately acidic conditions. ed.ac.ukgoogle.com Syntheses often begin with the protection of the starting amino acid or amino alcohol with a Boc group, for example, by reacting it with di-tert-butyl dicarbonate. google.com

Other carbamate protecting groups, such as the benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) groups, are also employed. organic-chemistry.orgresearchgate.net The choice of carbamate depends on the specific reaction conditions planned for the synthetic route, as they offer different deprotection methods. For example, the Cbz group is typically removed by catalytic hydrogenolysis, while the Alloc group can be cleaved under neutral conditions using a palladium catalyst. researchgate.net This orthogonality allows for the selective deprotection of different functional groups within the same molecule. A variety of methods exist for the cleavage of these carbamates, including milder, nucleophilic deprotection protocols using reagents like 2-mercaptoethanol (B42355) for sensitive substrates. organic-chemistry.orgorganic-chemistry.org

Table 3: Common N-Carbamate Protecting Groups in Pyrrolidine Synthesis

| Protecting Group | Abbreviation | Common Introduction Reagent | Common Cleavage Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA, HCl) ed.ac.uk |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) organic-chemistry.org |

| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst researchgate.net |

Hydroxyl Protecting Group Considerations

In the multi-step synthesis of complex molecules like this compound, protecting groups are crucial. highfine.com The hydroxyl group (-OH) is a reactive functional group that can undergo undesirable side reactions such as oxidation, acylation, or substitution under conditions intended for modifying other parts of the molecule. highfine.com Therefore, it is temporarily masked with a protecting group, which is later removed to reveal the original hydroxyl functionality. The protection of hydroxyl groups is commonly achieved by converting them into ethers or esters. highfine.com

The selection of an appropriate protecting group is critical and depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal without affecting the rest of the molecule. Common protecting groups for hydroxyls include silyl (B83357) ethers, alkyl ethers, and acetals. highfine.com Silyl ethers are particularly favored due to their ease of introduction and removal. highfine.com The steric hindrance of the silyl group (e.g., TBS vs. TIPS) can also allow for selective protection of different hydroxyl groups within the same molecule. highfine.com

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl | TBS | TBS-Cl, Imidazole, DMF | Fluoride ion (TBAF), Acid (AcOH) |

| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole, DMF | Fluoride ion (TBAF), Acid |

| Benzyl | Bn | BnBr, NaH, THF | Hydrogenolysis (H₂, Pd/C) |

| p-Methoxybenzyl | PMB | PMB-Cl, NaH, THF | Oxidative cleavage (DDQ, CAN) |

| Tetrahydropyranyl | THP | DHP, p-TsOH, CH₂Cl₂ | Aqueous Acid (e.g., HCl) |

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves the careful selection of solvents, precise temperature control, and the appropriate choice and loading of catalysts.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence reaction rates, selectivity, and solubility of reactants. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), and acetonitrile (B52724) are frequently employed in the synthesis of pyrrolidine derivatives. google.com For instance, reactions involving organometallic reagents or hydrides are often conducted in anhydrous THF to prevent quenching of the reagent.

Temperature control is critical for managing the kinetics and thermodynamics of the reaction. Many synthetic steps are performed at reduced temperatures (e.g., 0 °C to -78 °C) to prevent side reactions, control enantioselectivity, and manage exothermic events. google.com For example, the dropwise addition of a reactive reagent like methanesulfonyl chloride is often done at 0 °C to maintain control over the reaction. google.com Conversely, some reactions, such as refluxing, require elevated temperatures to overcome activation energy barriers. However, high temperatures can also lead to the hydrolysis and polymerization of N-methylpyrrolidone (NMP), a related pyrrolidine compound, indicating that temperature must be carefully managed to prevent degradation. researchgate.net

| Reaction Step | Solvent | Temperature | Purpose |

|---|---|---|---|

| Sulfonylation | Dichloromethane (CH₂Cl₂) | 0 °C | Control reactivity of methanesulfonyl chloride. google.com |

| Reduction with LiAlH₄ | Tetrahydrofuran (THF) | 0 °C to Reflux | Ensure safe and complete reaction. |

| Michael Addition | Methylcyclohexane | 0 °C | Optimize stereoselectivity. nih.gov |

| Hydrogenolysis | Methanol/Acetic Acid | Room Temperature | Standard conditions for Pd-catalyzed deprotection. nih.gov |

Catalyst Selection and Loading

Catalysts are essential for facilitating many of the key transformations in the synthesis of pyrrolidine derivatives, enabling reactions to proceed with higher efficiency and selectivity. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions, such as the removal of benzyl (Bn) protecting groups or the reduction of double bonds. nih.govresearchgate.net Other catalysts, such as rhodium and iridium complexes, are employed for specific C-H activation and cyclization reactions to form the pyrrolidine ring. organic-chemistry.org

The amount of catalyst used, known as catalyst loading, is a critical parameter. While higher loading can increase the reaction rate, it also increases cost and can complicate purification. Therefore, loading is typically optimized to be as low as possible while achieving a reasonable reaction time. In some organocatalytic reactions, such as asymmetric Michael additions, catalyst loading is often around 10 mol %. nih.gov

| Catalyst | Application | Typical Loading |

|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogenation, Hydrogenolysis (Deprotection) researchgate.net | 5-10 wt % |

| Palladium Hydroxide on Carbon (Pd(OH)₂/C) | Hydrogenolysis, N-deprotection nih.gov | ~20 wt % |

| Rhodium Complexes (e.g., Dirhodium catalysts) | Intramolecular Nitrene Insertion organic-chemistry.org | 1-5 mol % |

| Iridium Complexes (e.g., Cp*Ir) | N-heterocyclization of amines with diols organic-chemistry.org | 1-5 mol % |

Purification and Isolation Techniques

After the chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified to remove byproducts, unreacted starting materials, and residual reagents.

Chromatographic Separations

Chromatography is a fundamental technique for the purification of synthetic intermediates and final products. Column chromatography using silica (B1680970) gel as the stationary phase is the most common method. google.com The crude reaction mixture is loaded onto the column, and a solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through it. google.comed.ac.uk The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of the pure product in fractions.

High-Performance Liquid Chromatography (HPLC) is another powerful tool, used both for assessing the purity of the final compound and for separating complex mixtures, such as diastereomers, on a preparative scale. nih.gov Chiral stationary phases can be used in HPLC to separate enantiomers. researchgate.net

| Technique | Stationary Phase | Eluent/Mobile Phase | Application |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Ethyl Acetate / Hexane (1:3) | Purification of N-protected-2-methylpyrrolidine. google.com |

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane (20%) | Purification of a fluorinated pyrrolidine dicarboxylate. ed.ac.uk |

| Preparative HPLC | Reversed-phase (e.g., C18) or Chiral Phase | Varies (e.g., Acetonitrile/Water) | Separation of diastereomers or enantiomers. nih.gov |

Recrystallization Methods

Recrystallization is a highly effective method for purifying solid compounds. mt.com The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. mt.com As the saturated solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. mt.com

The choice of solvent is critical for successful recrystallization. mt.com Sometimes a mixed-solvent system is used, where the compound is soluble in one solvent (e.g., methanol, ethanol) and insoluble in another (the "anti-solvent," e.g., water). The crude product is dissolved in the first solvent, and the anti-solvent is added until the solution becomes turbid, after which controlled cooling induces crystallization. google.com

| Compound Type | Solvent System | Procedure |

|---|---|---|

| Pregabalin Intermediate | Ethanol / Water | Dissolve in hot ethanol, add water for crystallization. google.com |

| Pregabalin Intermediate | Methanol / Water | Dissolve in hot methanol, add water for crystallization. google.com |

| General Solid Compounds | Single Solvent (e.g., Ethanol) | Dissolve in minimum hot solvent, cool slowly. mt.com |

Chemical Transformations and Reactivity of Methyl 2 Hydroxypyrrolidine 1 Carboxylate

Reactions at the C-2 Hydroxyl Group

The secondary hydroxyl group at the C-2 position is a key site for functionalization, participating in oxidation, nucleophilic substitution, and various derivatization reactions.

Oxidation Reactions

The oxidation of the C-2 hydroxyl group in N-protected 2-hydroxypyrrolidine derivatives, such as Methyl 2-hydroxypyrrolidine-1-carboxylate, provides a direct route to the corresponding 2-pyrrolidinone (a γ-lactam). This transformation is a crucial step in the synthesis of many biologically active compounds. Several modern oxidation methods are employed to achieve this conversion under mild conditions, preserving the integrity of the carbamate (B1207046) protecting group and the ester functionality.

Commonly used reagents for this oxidation include Dess-Martin periodinane (DMP) and conditions for Swern oxidation. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org DMP is a hypervalent iodine reagent that offers high selectivity and is effective at room temperature in chlorinated solvents like dichloromethane (B109758). wikipedia.orgwikipedia.org The Swern oxidation utilizes a combination of dimethyl sulfoxide (DMSO) and an activating agent such as oxalyl chloride, followed by a hindered base like triethylamine (B128534), at low temperatures (typically -78 °C). wikipedia.orgorganic-chemistry.orgthermofisher.com Both methods are known for their compatibility with a wide range of functional groups. wikipedia.orgwikipedia.org Another effective oxidant is Oxone, a potassium triple salt, which can be used in a buffered system to prevent the cleavage of acid-sensitive protecting groups like the N-Boc moiety. nii.ac.jp

The general transformation is illustrated below: (N-Boc)-2-hydroxypyrrolidine derivative → (N-Boc)-2-pyrrolidinone derivative

| Oxidizing Agent/System | Typical Reaction Conditions | Product | Key Features |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | DCM, Room Temperature | N-Boc-pyrrolidin-2-one | Mild conditions, high yields, good functional group tolerance. wikipedia.org |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | DCM, -78 °C to Room Temperature | N-Boc-pyrrolidin-2-one | Avoids heavy metals, suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org |

| Oxone / K2CO3 | CO(OMe)2/DMF, 50 °C | N-Boc-pyrrolidin-2-one | Buffered system prevents deprotection of the N-Boc group. nii.ac.jp |

Nucleophilic Substitution Reactions

The hydroxyl group at C-2 can be replaced by various nucleophiles through substitution reactions. The Mitsunobu reaction is a particularly powerful method for this transformation as it proceeds with a complete inversion of stereochemistry at the C-2 center. organic-chemistry.orgnih.gov This reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

The activated alkoxyphosphonium intermediate is then susceptible to attack by a wide range of acidic nucleophiles (pKa typically < 13). organic-chemistry.org This allows for the introduction of various functionalities, including esters (from carboxylic acids), ethers (from phenols), azides (from hydrazoic acid), and imides (from phthalimide). The stereospecificity of the Mitsunobu reaction is a significant advantage in the synthesis of chiral molecules where control of the stereochemistry at the C-2 position is critical. organic-chemistry.org

| Nucleophile (H-Nu) | Reagents | Product (Nu-substituent) | Significance |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | PPh3, DEAD/DIAD | Ester (R-COO-) | Formation of esters with inversion of configuration. nih.gov |

| Phenol (Ar-OH) | PPh3, DEAD/DIAD | Aryl Ether (Ar-O-) | Synthesis of aryl ethers. mdpi.com |

| Phthalimide | PPh3, DEAD/DIAD | Phthalimido group | Precursor to primary amines after deprotection. organic-chemistry.org |

| Hydrazoic Acid (HN3) or Diphenylphosphoryl azide (DPPA) | PPh3, DEAD/DIAD | Azide (N3-) | Versatile precursor for amines via reduction. organic-chemistry.org |

Derivatization for Conjugation and Further Functionalization

The hydroxyl group of this compound is a convenient handle for derivatization, enabling its use as a linker in the construction of more complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.com In these applications, the pyrrolidine (B122466) scaffold serves as a stable, non-cleavable linker, and the hydroxyl group provides a site for attachment of other components of the conjugate. medchemexpress.com

The derivatization often involves converting the hydroxyl group into a more reactive functional group or attaching a bifunctional spacer. For instance, the hydroxyl group can be acylated with a carboxylic acid that contains another functional group (e.g., a terminal alkyne or azide for click chemistry), or it can be converted into a leaving group (e.g., tosylate or mesylate) to be displaced by a nucleophile that is part of a linker payload. These strategies allow for the covalent attachment of cytotoxic drugs, E3 ligase ligands, or other molecular probes.

| Derivatization Strategy | Typical Reagents | Resulting Functional Group | Application |

|---|---|---|---|

| Esterification | Carboxylic acid with a terminal functional group (e.g., N3, alkyne), DCC/DMAP or EDC | Ester-linked bifunctional spacer | Attachment of molecules via click chemistry or other coupling reactions. |

| Etherification | Alkylation with a bifunctional electrophile (e.g., halo-PEG-N3) | Ether-linked bifunctional spacer | Introduction of polyethylene glycol (PEG) spacers to improve solubility and pharmacokinetics. |

| Activation and Displacement | 1. TsCl, pyridine; 2. Nucleophilic linker | Tosylate, followed by displacement | Attachment of linkers containing nucleophilic functional groups. |

Reactions at the N-1 Carbamate Moiety

The N-1 carbamate, specifically the tert-butoxycarbonyl (Boc) group, serves as a crucial protecting group for the pyrrolidine nitrogen. Its removal and the subsequent reactions of the liberated secondary amine are fundamental steps in the utilization of this scaffold.

Carbamate Cleavage and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. reddit.com The deprotection of the N-Boc group in this compound unmasks the secondary amine, making it available for further functionalization.

The most common method for Boc cleavage is treatment with strong acids. researchgate.net Trifluoroacetic acid (TFA), often used neat or as a solution in dichloromethane (DCM), is highly effective. commonorganicchemistry.comcommonorganicchemistry.com Another frequently used reagent is hydrogen chloride (HCl), typically as a 4M solution in an anhydrous solvent like 1,4-dioxane or methanol (B129727). researchgate.netcommonorganicchemistry.comnih.gov The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine as its corresponding ammonium salt. commonorganicchemistry.com It is crucial to perform these reactions under anhydrous conditions to prevent potential side reactions, such as the hydrolysis of the methyl ester at the C-2 position.

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature, 1-2 hours | Highly effective; excess TFA is removed by evaporation. commonorganicchemistry.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature, 1-16 hours | Provides the product as a stable hydrochloride salt. commonorganicchemistry.com |

| Hydrogen Chloride (HCl) | Methanol | Room Temperature | Can be used, but risk of transesterification of the methyl ester if not carefully controlled. researchgate.net |

N-Alkylation and Acylation Reactions (post-deprotection)

Once the N-Boc group has been removed, the resulting secondary amine of the methyl 2-hydroxypyrrolidinate is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are essential for incorporating the pyrrolidine scaffold into larger molecules and for synthesizing a wide array of derivatives.

N-Alkylation can be achieved through several methods. Direct alkylation with alkyl halides can be used, though it may be complicated by overalkylation. A more controlled and widely used method is reductive amination. wikipedia.orgmasterorganicchemistry.com This involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this process include sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN), which are mild and selective. masterorganicchemistry.comharvard.edu

N-Acylation is typically a straightforward process involving the reaction of the amine with an acylating agent such as an acid chloride, acid anhydride, or an activated carboxylic acid (e.g., using coupling reagents like EDC or DCC). These reactions are generally high-yielding and are fundamental in peptide synthesis and the preparation of amide-containing pharmaceuticals.

| Reaction Type | Reagents | Product | Description |

|---|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)3 or NaBH3CN | N-Alkyl pyrrolidine | Forms a new C-N bond under mild conditions, creating a tertiary amine. masterorganicchemistry.com |

| N-Acylation | Acid Chloride (RCOCl), Base (e.g., Et3N) | N-Acyl pyrrolidine (Amide) | Forms a stable amide bond. |

| N-Acylation (Peptide Coupling) | Carboxylic Acid (RCOOH), Coupling Agent (e.g., EDC, HATU) | N-Acyl pyrrolidine (Amide) | Commonly used for building peptide chains or more complex amides. |

Rearrangement Reactions Involving the Carbamate Group (e.g., N→O migration)

The N→O acyl migration is a well-documented rearrangement reaction, particularly in peptides containing serine or threonine residues, and has been explored in the design of prodrugs. nih.govnih.gov This intramolecular process involves the transfer of an acyl group from the nitrogen of an amino group to a neighboring hydroxyl group, or the reverse O→N migration. nih.govresearchgate.net For this compound, a similar N→O migration of the methoxycarbonyl group from the pyrrolidine nitrogen to the C2-hydroxyl group is a potential transformation, although specific studies on this compound are not extensively documented.

Modifications of the Pyrrolidine Ring System

The pyrrolidine ring of this compound can undergo various modifications, including changes in its degree of saturation and alterations to the ring size through expansion or contraction methodologies.

Hydrogenation/Dehydrogenation Reactions

Dehydrogenation:

The dehydrogenation of pyrrolidines to form the corresponding aromatic pyrroles is a synthetically valuable transformation. nih.gov Various methods have been developed for this purpose, often requiring oxidizing agents or catalysts. For N-substituted pyrrolidines, reagents like manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have been employed, particularly for substrates with electron-withdrawing groups. nih.gov

A notable catalytic approach involves the use of B(C₆F₅)₃, which has been shown to effectively catalyze the dehydrogenation of N-substituted pyrrolidines. nih.gov The proposed mechanism involves a borane-mediated hydride abstraction from the carbon adjacent to the nitrogen, followed by deprotonation to form a dihydropyrrole intermediate. This intermediate can then undergo further oxidation to the pyrrole (B145914). nih.gov While the direct application of this methodology to this compound is not specified, the presence of the electron-withdrawing carbamate group suggests that it could be a suitable substrate for such transformations.

Catalytic dehydrogenation of pyrrolidine to pyrrole has also been achieved using palladium catalysts supported on materials like silica (B1680970) gel, often in the presence of hydrogen. google.com

Hydrogenation:

While specific hydrogenation reactions targeting the pyrrolidine ring of this compound are not detailed in the provided search results, general methods for the hydrogenation of pyrrole derivatives are well-established. These typically involve the use of heterogeneous catalysts such as rhodium, ruthenium, or palladium, often under hydrogen pressure. The complete saturation of a pyrrole ring would yield the corresponding pyrrolidine. Given that the starting material is already a pyrrolidine, further hydrogenation of the ring itself is not applicable unless unsaturation is introduced first.

Ring Expansion or Contraction Methodologies

Ring Expansion:

Methodologies for the expansion of the pyrrolidine ring to larger heterocycles have been developed. One such approach involves the ring expansion of pyrrolidine-2,4-diones (tetramic acids) to N-oxy-2,5-diketopiperazines. nih.gov Another strategy describes the synthesis of substituted azepanes through the ring expansion of pyrrolidines via a bicyclic azetidinium intermediate that is then subjected to nucleophilic attack. researchgate.net Furthermore, Rh(II)-catalyzed ring expansion of cyclopropyl N-tosylhydrazones provides a route to cyclobutenes, showcasing a method for ring expansion involving carbene intermediates. organic-chemistry.org The acid-mediated ring expansion of N-aryl-2-vinylazetidines to tetrahydrobenzazocines has also been reported. nih.gov The applicability of these specific methods to this compound would depend on the introduction of suitable functional groups to initiate the rearrangement.

Ring Contraction:

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Hydroxypyrrolidine 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a comprehensive insight into the molecular framework of methyl 2-hydroxypyrrolidine-1-carboxylate by probing the magnetic properties of its atomic nuclei.

The proton NMR (¹H NMR) spectrum of this compound displays characteristic signals that correspond to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, while the coupling patterns reveal the connectivity between adjacent protons. The integration of these signals confirms the number of protons in each environment. Due to the presence of the carbamate (B1207046) group, the compound can exist as a mixture of rotamers, which may lead to the observation of two sets of signals for some protons. ed.ac.uk

The assignment of the proton signals is based on their chemical shifts, multiplicities, and coupling constants (J-values). The proton at the C2 position, being adjacent to both a hydroxyl group and the nitrogen atom, is expected to appear at a distinct downfield chemical shift. The protons of the methyl ester group typically resonate as a singlet in the upfield region of the spectrum. The remaining pyrrolidine (B122466) ring protons will appear as complex multiplets due to their diastereotopic nature and spin-spin coupling.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~5.2 - 5.4 | dd | ~3.0, 8.0 | 1H |

| OCH₃ | ~3.7 | s | - | 3H |

| H-5a | ~3.4 - 3.6 | m | - | 1H |

| H-5b | ~3.3 - 3.5 | m | - | 1H |

| H-3a | ~1.9 - 2.1 | m | - | 1H |

| H-3b | ~1.8 - 2.0 | m | - | 1H |

| H-4a | ~1.7 - 1.9 | m | - | 1H |

| H-4b | ~1.6 - 1.8 | m | - | 1H |

| OH | Variable | br s | - | 1H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The "a" and "b" designations for the methylene (B1212753) protons indicate their diastereotopic nature.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment.

The carbonyl carbon of the carbamate group is typically observed at the most downfield position. The C2 carbon, bonded to both an oxygen and a nitrogen atom, also appears at a significant downfield shift. The methyl carbon of the ester group resonates in the upfield region. The remaining pyrrolidine ring carbons can be assigned based on their expected chemical shifts and by correlation with the ¹H NMR spectrum using 2D NMR techniques.

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~155 - 157 |

| C-2 | ~85 - 88 |

| OCH₃ | ~52 - 54 |

| C-5 | ~45 - 47 |

| C-3 | ~30 - 33 |

| C-4 | ~22 - 25 |

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra and for elucidating the detailed structure of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. This allows for the identification of the spin systems within the pyrrolidine ring, confirming the connectivity between adjacent protons. For instance, cross-peaks would be observed between H-2 and the H-3 protons, between the H-3 and H-4 protons, and between the H-4 and H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is instrumental in assigning the carbon signals based on the already assigned proton spectrum. For example, the proton signal at ~5.2-5.4 ppm would show a correlation to the carbon signal at ~85-88 ppm, confirming the assignment of H-2 and C-2.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. Key HMBC correlations would be expected from the OCH₃ protons to the carbonyl carbon (C=O) and from the H-2 and H-5 protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which is valuable for determining the stereochemistry and preferred conformation of the molecule. For example, the stereochemical relationship between H-2 and other protons on the pyrrolidine ring can be investigated using NOESY.

The pyrrolidine ring in this compound is not planar and can adopt various puckered conformations. Additionally, rotation around the N-C(O) amide bond is restricted, leading to the existence of cis and trans rotamers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics.

By acquiring NMR spectra at different temperatures, the coalescence of signals corresponding to different conformers can be observed. This allows for the determination of the energy barriers for conformational interchange processes, such as ring puckering and amide bond rotation. The presence of two distinct sets of signals at low temperatures for certain protons, which broaden and merge into single averaged signals at higher temperatures, is a hallmark of such dynamic processes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence, confirming its molecular formula. The expected exact mass for the molecular ion [M+H]⁺ can be calculated and compared with the experimentally observed value.

Interactive Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [C₆H₁₁NO₃+H]⁺ | 146.0761 | ~146.0760 |

| [C₆H₁₁NO₃+Na]⁺ | 168.0580 | ~168.0579 |

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group, the entire carbomethoxy group, or cleavage of the pyrrolidine ring, providing valuable evidence for the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing polar molecules like this compound. In ESI-MS, the analyte is typically protonated or adducted with a cation, allowing for the determination of its molecular weight with high accuracy. For this compound (C₆H₁₁NO₃, Molecular Weight: 145.16 g/mol ), the analysis would likely be conducted in positive ion mode.

The expected primary ion to be observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 146.16. Depending on the solvent system and additives used, other adducts such as the sodium adduct [M+Na]⁺ (m/z 168.14) or the potassium adduct [M+K]⁺ (m/z 184.10) may also be detected. Due to the presence of the hydroxyl group and the pyrrolidine ring, which can be susceptible to in-source fragmentation, a fragment ion corresponding to the loss of a water molecule [M+H-H₂O]⁺ at m/z 128.15 might also be observed. It has been noted in studies of similar nitrone-adducts that ionization can sometimes lead to the formation of oxidized [M]⁺ or reduced [M+2H]⁺ ions, a behavior that could potentially be observed with this compound under specific ESI conditions. nih.gov

Table 1: Predicted ESI-MS Ions for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 146.16 |

| [M+Na]⁺ | 168.14 |

| [M+K]⁺ | 184.10 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability, for instance, by silylating the hydroxyl group. The analysis of related compounds like N-methyl-2-pyrrolidone (NMP) by GC-MS provides insight into the expected fragmentation patterns. nih.govresearchgate.net

Upon electron ionization, the molecule would undergo fragmentation, providing a unique mass spectrum that serves as a chemical fingerprint. Key fragmentation pathways would likely involve the pyrrolidine ring and its substituents. The molecular ion peak (M⁺) at m/z 145 would be expected. Common fragments could include the loss of the methoxy group (-OCH₃) to yield an ion at m/z 114, or the loss of the entire carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 86. Cleavage of the pyrrolidine ring is also a characteristic fragmentation pathway for such compounds. The NIST WebBook for N-methyl-2-pyrrolidone shows characteristic fragments that can help predict the fragmentation of the pyrrolidine core of the target molecule. nist.gov

Table 2: Plausible GC-MS Fragmentation of this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 145 |

| [M-OCH₃]⁺ | Loss of methoxy group | 114 |

| [M-COOCH₃]⁺ | Loss of carbomethoxy group | 86 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate functional group is expected to appear as a strong, sharp peak around 1700-1670 cm⁻¹. Additionally, the C-O stretching of the ester and the hydroxyl group would be visible in the 1300-1000 cm⁻¹ region. The C-N stretching of the amine within the carbamate will likely be found around 1250-1100 cm⁻¹. Aliphatic C-H stretching vibrations from the pyrrolidine ring and the methyl group would be observed in the 3000-2850 cm⁻¹ range. IR spectra of related compounds like N-methylpyrrolidine show characteristic CH₂ and CH₃ stretches between 2964-2769 cm⁻¹. researchgate.net

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) |

| Alkane (CH₂, CH₃) | C-H Stretch | 3000-2850 |

| Carbamate (N-C=O) | C=O Stretch | 1700-1670 (strong) |

| Ester (C-O) | C-O Stretch | 1300-1150 |

X-ray Crystallography for Solid-State Structure Determination

Based on studies of similar heterocyclic compounds, it is anticipated that this compound would crystallize in a common space group, such as monoclinic or orthorhombic. researchgate.netmdpi.com The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the hydroxyl group as a donor and the carbonyl oxygen of the carbamate as an acceptor. These interactions play a crucial role in stabilizing the crystal structure. The analysis would also reveal the puckering of the five-membered pyrrolidine ring, which typically adopts an envelope or twist conformation. Hirshfeld surface analysis could further be employed to quantify the intermolecular interactions contributing to the crystal packing. researchgate.net

Table 4: Expected Crystallographic Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Key Interactions | Intermolecular Hydrogen Bonding (O-H···O=C) |

Chiral Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography)

Given that this compound possesses at least one stereocenter (at the 2-position of the pyrrolidine ring), assessing its chiral purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating enantiomers. mdpi.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase (e.g., C18). juniperpublishers.com For example, Marfey's reagent can be used to derivatize amino groups to form diastereomers that are separable by reverse-phase HPLC. juniperpublishers.com The choice of the mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) for normal-phase chromatography, is optimized to achieve baseline separation of the enantiomeric peaks. koreascience.kr The ratio of the peak areas in the resulting chromatogram allows for the precise determination of the enantiomeric excess (ee) or enantiomeric purity of the sample.

Table 5: General Parameters for Chiral HPLC Analysis

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Mixture of organic solvents (e.g., Hexane/Isopropanol) |

| Detector | UV-Vis Detector |

| Result | Separation of enantiomers with distinct retention times |

Computational and Theoretical Studies on Methyl 2 Hydroxypyrrolidine 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and energetic properties of Methyl 2-hydroxypyrrolidine-1-carboxylate, providing insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining molecular geometries, vibrational frequencies, and electronic properties. For derivatives of proline and similar cyclic structures, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular structure and calculate key energetic parameters. nih.gov

The electronic character of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov In similar quinoline (B57606) carboxylate structures, the HOMO is often distributed over the ring system, while the LUMO is localized on the carboxylate group. nih.gov For this compound, the HOMO is expected to be localized primarily on the pyrrolidine (B122466) ring and the oxygen of the hydroxyl group, whereas the LUMO would likely be centered on the carbonyl groups of the ester and carbamate (B1207046) moieties. A smaller HOMO-LUMO gap suggests higher chemical reactivity.

| Parameter | Description | Typical Significance for Related Molecules |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. Higher energy suggests a better electron donor. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. Lower energy suggests a better electron acceptor. researchgate.net |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical stability. A larger gap implies higher stability and lower reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density.

For this compound, the MEP surface would show distinct regions of positive and negative potential:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are typically located around electronegative atoms, such as the oxygen atoms of the carbonyl groups (in both the ester and carbamate) and the hydroxyl group. These sites act as hydrogen bond acceptors. mdpi.com

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is generally found around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the ring, making them potential hydrogen bond donors. mdpi.com

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in strong electrostatic interactions.

The MEP analysis provides a clear picture of the molecule's polarity and is crucial for understanding non-covalent interactions, such as hydrogen bonding and molecular recognition processes. mdpi.comnih.gov

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygens (Ester and Carbamate) | Strongly Negative | Site for electrophilic attack; Hydrogen bond acceptor. mdpi.com |

| Hydroxyl Oxygen | Negative | Site for electrophilic attack; Hydrogen bond acceptor. |

| Hydroxyl Hydrogen | Strongly Positive | Site for nucleophilic attack; Hydrogen bond donor. mdpi.com |

| Pyrrolidine Ring Hydrogens | Slightly Positive | Potential sites for weak interactions. |

Conformational Analysis and Dynamics

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. For proline and its derivatives, two primary, low-energy puckered forms are observed, described by the displacement of the Cγ carbon (C4) relative to the plane defined by the other four ring atoms. nih.gov

Cγ-endo (DOWN pucker): The Cγ atom is displaced on the same side as the carboxyl group.

Cγ-exo (UP pucker): The Cγ atom is displaced on the opposite side of the carboxyl group.

The equilibrium between these two puckered states is influenced by the nature and stereochemistry of the substituents on the ring. nih.gov The presence of an electronegative substituent, such as the hydroxyl group at C2, significantly affects this equilibrium. The specific stereochemistry of the hydroxyl group will favor one pucker over the other to minimize steric hindrance and optimize electronic interactions. In many substituted prolines, the substituent's effect on the ring pucker is a key determinant of the molecule's preferred three-dimensional structure. researchgate.net

| Pucker Conformation | Alternate Name | Description |

|---|---|---|

| Cγ-endo | DOWN | Cγ atom is on the same side of the ring plane as the C2-substituent (carboxylate). nih.gov |

| Cγ-exo | UP | Cγ atom is on the opposite side of the ring plane from the C2-substituent (carboxylate). nih.gov |

The substituents on the pyrrolidine ring, specifically the N-carbamate and C2-hydroxyl groups, exhibit rotational isomerism (rotamers), which further contributes to the conformational diversity of the molecule.

The N-carbamate group possesses a C-N bond with partial double-bond character, leading to restricted rotation and the existence of cis and trans rotamers. In N-alkoxycarbonyl proline derivatives, the trans conformation is generally more stable, but the energy difference between the cis and trans states can be small, allowing for the population of both isomers. nih.gov Computational studies on N-methoxycarbonyl-L-proline-N'-methylamide show that solvent polarity can influence the cis/trans population, with more polar solvents often increasing the proportion of the cis rotamer. nih.gov The rotational barrier between these states is also a key parameter, which can be lowered by favorable electrostatic interactions in the transition state. nih.gov

The hydroxyl group at the C2 position also has rotational freedom around the C-O bond. The orientation of the hydroxyl hydrogen is crucial as it determines its ability to act as a hydrogen bond donor. The preferred rotamer will be one that minimizes steric clashes with adjacent groups and maximizes stabilizing intramolecular interactions, such as hydrogen bonding with the nearby ester or carbamate carbonyl oxygen.

| Group | Rotameric States | Significance |

|---|---|---|

| N-Carbamate (C-N bond) | cis and trans | Affects the overall shape of the molecule and the orientation of the methyl carboxylate group. The energy barrier between states influences conformational dynamics. nd.edu |

| Hydroxyl (C-O bond) | Multiple rotamers (e.g., gauche, anti) | Determines the potential for intramolecular hydrogen bonding and interaction with the molecular environment. researchgate.net |

Intramolecular hydrogen bonding plays a critical role in stabilizing specific conformations of this compound. The presence of both hydrogen bond donors (the -OH group) and acceptors (the carbonyl oxygens of the ester and carbamate groups) allows for the formation of stable, cyclic-like structures.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Consequence |

|---|---|---|

| C2-Hydroxyl (O-H) | C2-Ester Carbonyl (C=O) | Formation of a 5-membered ring-like structure, restricting rotamers of both groups. |

| C2-Hydroxyl (O-H) | N1-Carbamate Carbonyl (C=O) | Stabilization of a specific N-carbamate rotamer and ring pucker. |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms, providing information on transition states, intermediates, and the energetic landscape of a chemical transformation. For compounds related to this compound, such as N-protected proline derivatives, computational methods have been instrumental in understanding their synthesis and reactivity.

A common synthetic route to 2-hydroxypyrrolidine derivatives involves the reduction of the corresponding carboxylic acid or ester. Theoretical studies on the reduction of N-alkoxycarbonylproline, a close analogue, can shed light on the plausible mechanism for the formation of this compound.

Research in the broader field of pyrrolidine chemistry often utilizes computational models to predict reaction outcomes and explain stereoselectivities. For instance, the mechanism of proline-catalyzed reactions has been extensively studied using DFT, revealing the crucial role of the pyrrolidine ring in stabilizing transition states through hydrogen bonding and specific conformational arrangements. While not directly focused on the formation of this compound, these studies underscore the capability of computational methods to provide a deep, molecular-level understanding of reactions involving the pyrrolidine scaffold.

The synthesis of pyrrolidinedione derivatives, which also share the pyrrolidine core, has been investigated computationally. These studies detail the energetics of various reaction steps, including Michael additions and cyclizations, offering a framework for how similar computational approaches could be applied to understand the synthesis of this compound. The energy barriers and stability of intermediates in these related systems provide a qualitative understanding of the factors that would govern the formation of the target molecule.

Advanced Research Applications of Methyl 2 Hydroxypyrrolidine 1 Carboxylate in Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The primary application of Methyl 2-hydroxypyrrolidine-1-carboxylate in advanced organic synthesis is its role as a chiral building block. The term "chiral building block" refers to a molecule that possesses one or more stereocenters and is used as a starting material to introduce chirality into a target molecule. This is a fundamental concept in asymmetric synthesis, which aims to create complex molecules with a specific three-dimensional arrangement, crucial for their biological activity. mdpi.com

The pyrrolidine (B122466) scaffold is a common structural motif in many biologically active natural and synthetic compounds. mdpi.com The fixed stereocenters on the this compound ring serve as a template, directing the stereochemical outcome of subsequent chemical transformations. This allows chemists to construct complex molecular architectures with high stereocontrol. rsc.org The use of such chiral precursors is a powerful strategy for producing enantiomerically pure compounds, which is often a critical requirement for pharmaceuticals. smolecule.com For instance, chiral pyrrolidine derivatives are instrumental in synthesizing specific enantiomers of drug candidates, as the different spatial orientations of substituents can lead to vastly different biological profiles. nih.gov Asymmetric catalysis, in particular, has emerged as a powerful tool for the stereoselective synthesis of pyrrolidine derivatives, enabling the formation of target compounds with high enantiomeric purity. smolecule.com

Table 1: Key Features of this compound in Asymmetric Synthesis

| Feature | Description | Significance in Synthesis |

| Inherent Chirality | The molecule possesses defined stereocenters (e.g., 2S, 3S configuration). smolecule.com | Acts as a source of chirality, enabling the synthesis of specific stereoisomers of the target molecule. |

| Functional Groups | Contains hydroxyl (-OH) and methyl carboxylate (-COOCH3) groups. smolecule.com | Provides reactive sites for further chemical modification and elaboration into more complex structures. |

| Rigid Scaffold | The five-membered pyrrolidine ring provides a conformationally restricted framework. nih.gov | Helps to control the spatial orientation of reacting groups, leading to higher stereoselectivity in reactions. |

| Versatility | Can be used as a precursor for a wide range of chiral ligands and catalysts. mdpi.comrsc.org | Expands its utility beyond being just a structural component to an active participant in catalyzing asymmetric reactions. |

Utility in the Synthesis of Complex Heterocyclic Systems

The pyrrolidine ring is a foundational element in a vast number of complex natural products and pharmacologically active molecules. smolecule.comnih.gov this compound serves as an ideal starting material for the construction of more intricate heterocyclic systems built around this core structure. The functional groups on the ring—the hydroxyl and the ester—are key handles for synthetic chemists to elaborate the molecule.

Through multi-step synthetic sequences, the basic pyrrolidine framework can be modified and fused with other rings to generate polycyclic and structurally diverse heterocyclic compounds. For example, it can be a precursor in the enantioselective synthesis of alkaloids, a class of naturally occurring compounds with a wide range of biological activities. rsc.org The synthesis of these complex systems often involves reactions that build upon the existing chiral scaffold, ensuring the final product retains the desired stereochemistry. smolecule.com The ability to use this compound to create complex molecular structures is one of its most valuable attributes in synthetic chemistry. smolecule.com

Table 2: Examples of Heterocyclic Systems Derived from Pyrrolidine Scaffolds

| Heterocyclic System Class | Description | Relevance |

| Alkaloids | Nitrogen-containing natural products, often with complex, polycyclic structures. | Many alkaloids feature a pyrrolidine or piperidine (B6355638) core; chiral precursors ensure enantioselective synthesis. rsc.org |

| Fused Bicyclic Systems | Structures where the pyrrolidine ring is fused to another ring, such as in pyrrolizidines. | These scaffolds are present in various biologically active molecules and can be constructed using intramolecular reactions. |

| Spirocyclic Compounds | Systems where two rings are connected through a single shared atom. | Proline analogues are key elements in the synthesis of spirocyclic structures like the antiviral agent ledipasvir. nih.gov |

Precursor in the Synthesis of Nitrogen-Containing Scaffolds

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule. The nitrogen-containing pyrrolidine ring of this compound is a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov As a precursor, this compound provides a reliable and stereochemically defined starting point for creating libraries of compounds built around this central theme. rsc.org

Its utility lies in its ability to be systematically modified. The nitrogen atom can be functionalized, the hydroxyl group can be converted to other functional groups or used as a point of attachment, and the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol. smolecule.comrsc.org These transformations allow for the synthesis of a wide array of nitrogen-containing scaffolds with diverse substitution patterns and three-dimensional shapes, which is essential for exploring structure-activity relationships (SAR) in drug discovery. nih.gov The great interest in this saturated scaffold is enhanced by the ability to efficiently explore the pharmacophore space due to its non-planar, three-dimensional nature. nih.gov

Table 3: Synthetic Transformations and Resulting Scaffolds

| Initial Functional Group | Transformation | Resulting Scaffold/Intermediate | Application |

| Hydroxyl (-OH) | Oxidation, substitution, or etherification | Ketones, amines, ethers | Introduces new points for molecular diversity. |

| Methyl Ester (-COOCH3) | Hydrolysis, reduction, amidation | Carboxylic acids, alcohols, amides | Creates key intermediates for coupling reactions or further functionalization. smolecule.comnih.gov |

| Ring Nitrogen (-NH-) | Alkylation, acylation | N-substituted pyrrolidines | Modifies the core scaffold's properties and allows for the attachment of different side chains. rsc.org |

Design and Construction of Peptide Mimetics

Peptides are crucial signaling molecules in biology, but their use as therapeutic agents is often hampered by poor stability (susceptibility to degradation by proteases) and low bioavailability. nih.govresearchgate.net Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov They often incorporate non-natural amino acids to achieve these goals. upc.edu